Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate
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Overview
Description
Ethyl 1-oxa-2,8-diazaspiro[45]dec-2-ene-3-carboxylate is a spirocyclic compound characterized by a unique structure that includes an oxadiazaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate typically involves the reaction of ethyl diazoacetate with a suitable oxadiazaspiro precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as rhodium or copper complexes, to facilitate the formation of the spirocyclic structure. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of continuous flow reactors to ensure consistent reaction conditions and efficient production rates. The choice of catalysts and solvents is crucial to maintain the quality and yield of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential inhibitor for various enzymes, including protein tyrosine phosphatases, which are targets for treating diseases like diabetes and cancer.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biological Studies: It is used in studies to understand the interaction of spirocyclic compounds with biological targets.
Industrial Applications: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate of the enzyme .
Comparison with Similar Compounds
Similar Compounds
8-tert-Butyl 3-ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate: This compound shares a similar spirocyclic structure but with additional carboxylate groups.
3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives:
Uniqueness
Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate is unique due to its specific ethyl ester functional group, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying enzyme inhibition mechanisms .
Properties
IUPAC Name |
ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-2-14-9(13)8-7-10(15-12-8)3-5-11-6-4-10/h11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJIEIWQIJBBOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2(C1)CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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